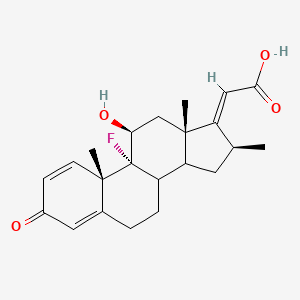

Clobetasol EP Impurity F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clobetasol EP Impurity F is a useful research compound. Its molecular formula is C22H27FO4 and its molecular weight is 374.35. The purity is usually 97.7% by HPLC.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Quality Control and Assurance

One of the primary applications of Clobetasol EP Impurity F is in Quality Control (QC) and Quality Assurance (QA) during the commercial production of Clobetasol Propionate. The impurity serves as a working standard or secondary reference standard, essential for ensuring the quality and safety of pharmaceutical products. Regulatory bodies such as the FDA require thorough validation of impurities to maintain compliance with Good Manufacturing Practices (GMP) .

This compound is crucial in analytical method development . Researchers utilize this compound to develop robust methods for quantifying impurities in drug formulations. High-performance liquid chromatography (HPLC) is one common technique employed to analyze the presence and concentration of this impurity in various formulations .

Case Study: HPLC Method Development

A recent study focused on developing an HPLC method for quantifying Clobetasol Propionate and its related impurities, including this compound. The method demonstrated high sensitivity and specificity, allowing for accurate measurement of impurity levels within acceptable limits set by regulatory agencies .

Toxicity Studies

Toxicological assessments are another critical application area for this compound. Understanding the safety profile of drug formulations containing this impurity is essential to prevent adverse effects in patients. Studies have shown that impurities can significantly impact the overall toxicity of a drug, necessitating detailed investigations into their effects .

Research has also been conducted on the degradation pathways of Clobetasol Propionate, wherein this compound has been identified as a significant degradant under certain conditions. Understanding these pathways aids in controlling impurity levels during formulation development .

Mechanism of Formation

A study demonstrated that under weakly acidic conditions, Clobetasol Propionate can degrade to form this compound, highlighting the importance of stability studies in drug formulation . This insight is crucial for pharmaceutical companies aiming to optimize their formulations for stability and efficacy.

Análisis De Reacciones Químicas

Formation Mechanism via Favorskii-like Rearrangement

Clobetasol EP Impurity F arises through a non-classical Favorskii rearrangement mechanism under weakly acidic conditions (pH ~4.6) :

-

Enolization : The 20-ketone group in clobetasol propionate undergoes acid-catalyzed enolization.

-

Nucleophilic Attack : The enol intermediate attacks the 17-propionyl group, eliminating it as a leaving group.

-

Cyclopropanone Intermediate : A strained 20-oxo-21-chloro-cyclopropanone ring forms (Favorskii intermediate).

-

Hydrolysis & Rearrangement : Water attacks the cyclopropanone, followed by HCl elimination to yield the final carboxylic acid structure.

This mechanism requires:

-

Weak acidity (acetic acid or phosphate buffer at pH 4.6)

-

Alcohol/water solvent systems (e.g., isopropanol/water)

-

Elevated temperatures (60–80°C)

Forced Degradation Studies

Key experimental findings from forced degradation studies :

| Condition | Result (Impurity F Formation) |

|---|---|

| Weak acid (acetic acid) | 1.62% at 60°C/14 days |

| Strong acid (1M HCl) | Not detected |

| Alkaline (10mM NaOH) | Not detected |

| UV light exposure | Not detected |

Critical structural prerequisites for Impurity F formation:

-

17-propionyl group (acts as leaving group)

-

21-chloro substituent

-

20-ketone moiety

Kinetic Behavior

Impurity F formation follows zero-order kinetics under ICH stability conditions :

| Stability Condition | Activation Energy (Ea) |

|---|---|

| Long-term (25°C/60% RH) | 116.9 kJ·mol⁻¹ |

| Intermediate (30°C) | 116.9 kJ·mol⁻¹ |

| Accelerated (40°C) | 116.9 kJ·mol⁻¹ |

The consistent Ea value indicates a single rate-limiting step across temperature conditions, likely the cyclopropanone intermediate formation.

Structural Characterization Data

Key identifiers for this compound :

| Property | Value |

|---|---|

| CAS Number | 2412496-00-3 |

| Molecular Formula | C₂₂H₂₇FO₄ |

| Molecular Weight | 374.45 g/mol |

| UV λmax | 232 nm |

| MS (m/z) | 375.1975 [M+H]⁺ |

Reactivity in Alternative Systems

Impurity F does not form from:

-

Clobetasol (lacks 17-propionyl group)

-

Betamethasone dipropionate (21-propionyl instead of 21-Cl)

Control Strategies

To minimize Impurity F formation:

-

Maintain formulation pH >5.0

-

Avoid alcohol/water mixtures in storage

-

Use stabilizers that inhibit enolization

This degradation pathway highlights the need for tailored stability protocols in corticosteroid formulations containing α-haloketone moieties .

Propiedades

Fórmula molecular |

C22H27FO4 |

|---|---|

Peso molecular |

374.35 |

Pureza |

97.7% by HPLC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.